Technical Documentation Center

5-ethynyl-1H-pyrazolo[3,4-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-ethynyl-1H-pyrazolo[3,4-c]pyridine
  • CAS: 1374651-97-4

Core Science & Biosynthesis

Foundational

Harnessing the Potential of Pyrazolo[3,4-c]pyridine Scaffolds: A Technical Guide for Drug Discovery

Abstract The pyrazolo[3,4-c]pyridine core is a notable heterocyclic scaffold, increasingly recognized for its therapeutic potential across a spectrum of diseases. Its structural resemblance to purine has positioned it as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-c]pyridine core is a notable heterocyclic scaffold, increasingly recognized for its therapeutic potential across a spectrum of diseases. Its structural resemblance to purine has positioned it as a compelling framework for designing inhibitors that target purine-binding pockets in various enzymes.[1] This guide provides an in-depth exploration of the pyrazolo[3,4-c]pyridine scaffold, from its fundamental chemical attributes and synthesis to its application in modern drug discovery, with a focus on kinase inhibition. We will delve into the strategic considerations for scaffold elaboration, key biological targets, and present actionable protocols for researchers in the field.

The Pyrazolo[3,4-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of many pharmaceuticals, and the pyrazolo[3,4-c]pyridine scaffold has emerged as a "privileged" structure.[2] This designation is not arbitrary; it reflects the scaffold's ability to serve as a versatile template for developing ligands against multiple, distinct biological targets.

Key Structural Features and Medicinal Chemistry Rationale:

  • Purine Bioisostere: The fusion of a pyrazole and a pyridine ring creates a nitrogen-rich aromatic system that mimics the endogenous purine core.[1] This mimicry allows compounds based on this scaffold to effectively compete with natural ligands like ATP for binding sites on enzymes, particularly kinases.

  • Vectorial Functionalization: The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its capacity for selective "vectorial functionalization."[1][2] This means that different positions on the bicyclic core can be independently and strategically modified, allowing for the precise tuning of a compound's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The primary growth vectors for elaboration include the N-1 and N-2 positions of the pyrazole ring, and the C-3, C-5, and C-7 positions of the pyridine ring.[1]

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the scaffold can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins. This is a critical feature for achieving high-affinity binding.

Logical Relationship of Scaffold Properties to Drug Discovery Potential

G A Pyrazolo[3,4-c]pyridine Core Scaffold B Structural Mimicry (Purine Bioisostere) A->B C Multiple Functionalization Vectors (N1, N2, C3, C5, C7) A->C D Hydrogen Bonding Capacity A->D E Access to Purine-Binding Enzymes (e.g., Kinases) B->E F Fine-Tuning of Potency & Selectivity C->F G Optimization of ADME Properties C->G H High-Affinity Ligand Development D->H I I F->I Viable Drug Candidates G->I Viable Drug Candidates H->I Viable Drug Candidates G cluster_n N-Alkylation / Protection cluster_c C-H Functionalization / Cross-Coupling start 5-Halo-1H-pyrazolo[3,4-c]pyridine Core N1 N-1 Functionalization start->N1 N2 N-2 Functionalization start->N2 C3 C-3 Borylation/Suzuki start->C3 C5 C-5 Buchwald-Hartwig start->C5 C7 C-7 Metalation/Negishi start->C7 end Diversified Library of Compounds N1->end N2->end C3->end C5->end C7->end

Caption: Multi-vector functionalization strategy for the pyrazolo[3,4-c]pyridine scaffold.

Key Biological Targets and Therapeutic Applications

The pyrazolo[3,4-c]pyridine scaffold has demonstrated activity against a range of important biological targets, primarily within the kinase family, but also extending to other enzyme classes and protein-protein interactions.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The structural similarity of the pyrazolo[3,4-c]pyridine core to ATP makes it an ideal starting point for designing kinase inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[3,4-c]pyridazine analogues, which are structurally related, have been identified as potent inhibitors of CDK1/cyclin B, with selectivity for the CDK family. [3][4]This highlights the potential of the broader pyrazolopyridine class in developing anti-cancer agents that target cell cycle progression. [5]* Receptor Interacting Protein 1 (RIP1) Kinase: 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been discovered as potent, orally available, and brain-penetrating inhibitors of RIP1 kinase. [6]This is significant for the treatment of neuroinflammatory and neurodegenerative diseases.

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a wide array of other kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and c-Met, all of which are implicated in cancer. [7][8]

Beyond Kinases: Other Therapeutic Areas
  • Anticancer Activity: Beyond specific kinase inhibition, pyrazolo[3,4-c]pyridine derivatives have shown broad anticancer activity. [9]For instance, some derivatives have been investigated as Topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells. [10]* Protein-Protein Interaction (PPI) Inhibition: In a novel application, pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma, demonstrating potent trypanocidal activity. [11][12]This opens up new avenues for treating devastating parasitic diseases.

  • AMP-Activated Protein Kinase (AMPK) Activation: In contrast to inhibition, some pyrazolo[3,4-b]pyridine derivatives have been synthesized as activators of AMPK, a key regulator of cellular energy homeostasis, with potential applications in metabolic diseases. [13] Table 1: Representative Biological Activities of Pyrazolo[3,4-c]pyridine and Related Scaffolds

Scaffold/Derivative ClassTarget/ActivityTherapeutic AreaReference
Pyrazolo[3,4-c]pyridazinesCDK1/Cyclin B InhibitionOncology[3][4]
7-Oxo-tetrahydro-pyrazolo[3,4-c]pyridinesRIP1 Kinase InhibitionNeuroinflammation[6]
Pyrazolo[4,3-c]pyridinesPEX14-PEX5 PPI InhibitionAnti-parasitic (Trypanosoma)[11][12]
Pyrazolo[3,4-b]pyridinesTopoisomerase IIα InhibitionOncology[10]
Pyrazolo[3,4-b]pyridinesAMPK ActivationMetabolic Diseases[13]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential. Below are representative protocols for the synthesis and biological evaluation of pyrazolo[3,4-c]pyridine derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling at C-3

This protocol describes a typical procedure for introducing an aryl group at the C-3 position of a borylated pyrazolo[3,4-c]pyridine intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C-3 borylated pyrazolo[3,4-c]pyridine (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane or a mixture of toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C-3 functionalized product.

Protocol for In Vitro Kinase Inhibition Assay (e.g., RIP1 Kinase)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the kinase assay (e.g., a HEPES-based buffer containing MgCl₂, Brij-35, and DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the kinase enzyme (e.g., human RIP1), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a suitable peptide) and ATP at a concentration close to its Km value.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ATP remaining using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely correlated with kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Future Directions and Outlook

The pyrazolo[3,4-c]pyridine scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:

  • Expanding the Target Space: While kinase inhibition is a well-established application, exploring other enzyme families and receptor classes will be a key area of growth.

  • Fragment-Based Drug Discovery (FBDD): The scaffold is an ideal starting point for FBDD campaigns, where small, functionalized fragments can be elaborated into potent leads. * Novel Synthetic Methodologies: The development of new, more efficient, and greener synthetic routes will accelerate the discovery process. [14]This includes the use of novel catalysts and multi-component reactions. [15][16]* Structure-Based Design: As more crystal structures of pyrazolo[3,4-c]pyridine derivatives in complex with their targets become available, structure-based design and computational modeling will play an increasingly important role in optimizing ligand binding and selectivity. [12] In conclusion, the pyrazolo[3,4-c]pyridine scaffold represents a highly versatile and valuable core for the development of novel therapeutics. Its unique combination of a purine-like structure and amenability to vectorial functionalization ensures its continued relevance in the field of medicinal chemistry.

References

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL: [Link]

  • Title: Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases Source: PubMed URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: PMC URL: [Link]

  • Title: A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles Source: ResearchGate URL: [Link]

  • Title: Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for elaboration by vectorial functionalisation along the 4 major growth vectors Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: SCIRP URL: [Link]

  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: ACS Publications URL: [Link]

  • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: PMC URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL: [Link]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: PMC URL: [Link]

  • Title: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Source: PMC URL: [Link]

  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Open Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles Source: JOCPR URL: [Link]

  • Title: Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines Source: MDPI URL: [Link]

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: PMC URL: [Link]

  • Title: Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL: [Link]

  • Title: Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: PMC URL: [Link]

  • Title: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators Source: PubMed URL: [Link]

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI URL: [Link]

  • Title: Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL: [Link]

  • Title: Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review Source: Bentham Science URL: [Link]

  • Title: ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine Source: Wiley Online Library URL: [Link]

  • Title: "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review Source: Semantic Scholar URL: [Link]

  • Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: Wiley Online Library URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for reacting 5-bromo-1H-pyrazolo[3,4-c]pyridine with trimethylsilylacetylene

Technical Application Note: Protocol for the Sonogashira Cross-Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine with Trimethylsilylacetylene Abstract & Strategic Analysis The reaction of 5-bromo-1H-pyrazolo[3,4-c]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Protocol for the Sonogashira Cross-Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine with Trimethylsilylacetylene

Abstract & Strategic Analysis

The reaction of 5-bromo-1H-pyrazolo[3,4-c]pyridine with trimethylsilylacetylene (TMS-acetylene) is a critical C–C bond-forming transformation used to install an alkyne handle on a kinase-privileged scaffold. This reaction utilizes the Sonogashira cross-coupling mechanism.[1][2][3]

Core Challenges:

  • Acidic N-H Proton: The N1-proton of the pyrazole ring (

    
    ) is acidic. Under standard basic Sonogashira conditions (e.g., Et
    
    
    
    N), this proton is removed, generating an azaindole anion. This anion can coordinate to the Palladium (Pd) center, reducing catalytic turnover or causing insolubility.
  • Catalyst Poisoning: The pyridine nitrogen (N6) and the pyrazole nitrogens can compete with phosphine ligands for Pd binding.

  • Glaser Homocoupling: In the presence of oxygen, TMS-acetylene readily dimerizes (Glaser coupling), consuming the alkyne reagent.

Strategic Recommendation: While direct coupling is possible under forcing conditions, N-protection (Step 1) prior to coupling is the "Gold Standard" for reproducibility and yield in drug development. This guide provides the Protected Route (Method A) as the primary protocol, with a Direct Route (Method B) provided for rapid, small-scale screening.

Reaction Pathway & Logic

The following diagram illustrates the recommended workflow, contrasting the robust protected route against the direct approach.

ReactionPathway Start 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Starting Material) Protect Step 1: N-Protection (THP or SEM) Start->Protect High Yield Route DirectCoupling Alt: Direct Coupling (Excess Base, High Temp) Start->DirectCoupling Rapid Screen (Risk: Low Yield) ProtectedInt N-Protected Intermediate (Lipophilic, Non-acidic) Protect->ProtectedInt Coupling Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) ProtectedInt->Coupling Product 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-c]pyridine Coupling->Product Deprotection (Optional) DirectCoupling->Product

Figure 1: Strategic workflow for functionalizing the 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold.

Detailed Experimental Protocol

Method A: The Protected Route (Recommended)

Best for: Scale-up (>100 mg), GLP synthesis, and maximizing yield.

Phase 1: N-Protection (THP - Tetrahydropyranyl) Note: THP is chosen for its ease of installation and removal under mild acidic conditions.

  • Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DCM or THF (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv) and p-Toluenesulfonic acid (pTsOH) (0.1 equiv).

  • Reflux (THF) or stir at RT (DCM) for 4–16 h. Monitor by TLC/LCMS.[1][4][5][6]

  • Workup: Wash with NaHCO

    
    , dry (Na
    
    
    
    SO
    
    
    ), and concentrate. The N-THP protected bromide is often used directly or purified by a short silica plug.

Phase 2: Sonogashira Coupling

Table 1: Reaction Components & Stoichiometry

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate N-THP-5-bromo-1H-pyrazolo[3,4-c]pyridine1.0Electrophile
Alkyne Trimethylsilylacetylene (TMS-acetylene)1.5Nucleophile
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

)

Cl

]
0.05 (5 mol%)Pd Source
Co-Catalyst Copper(I) Iodide (CuI)0.03 (3 mol%)Activates Alkyne
Base/Solvent Triethylamine (TEA) / DMF (1:3 ratio)ExcessNeutralizes HBr

Step-by-Step Procedure:

  • Setup (Inert Atmosphere):

    • Flame-dry a pressure tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

    • Critical: Oxygen must be excluded to prevent alkyne homocoupling.

  • Reagent Addition:

    • Add the N-protected substrate (1.0 equiv), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%), and CuI (3 mol%) to the flask.
    • Cap the flask with a rubber septum and evacuate/backfill with Argon (3 cycles).

  • Solvent Introduction:

    • Inject anhydrous, degassed DMF (concentration ~0.15 M) and Triethylamine (TEA) (5.0 equiv or used as co-solvent).

    • Tip: Sparge solvents with Argon for 15 mins prior to use.

  • Alkyne Addition:

    • Add TMS-acetylene (1.5 equiv) dropwise via syringe.

  • Reaction:

    • Seal the vessel. Heat to 60–80°C .

    • Stir for 4–12 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+) and appearance of the product (M+TMS_acetylene).

  • Workup:

    • Cool to room temperature.[1][2][4][6][12]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd/Cu residues.

    • Wash filtrate with water (x3) and brine (x1) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash Chromatography (Silica Gel).[11]

    • Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc).[12]

    • Note: The product is often a yellow/tan solid or oil.

Method B: Direct Coupling (Unprotected)

Best for: Rapid screening (<50 mg) where yield is secondary to speed.

  • Modifications:

    • Base: Use DIPEA (Diisopropylethylamine) instead of TEA (higher boiling point, better solubility).

    • Equivalents: Increase Base to 5.0 equiv to ensure the pyrazole is fully deprotonated and excess is available for the reaction.

    • Temperature: Increase to 90–100°C .

    • Catalyst: Consider Pd(dppf)Cl

      
        (5 mol%) for higher thermal stability.
      
  • Procedure:

    • Combine 5-bromo-1H-pyrazolo[3,4-c]pyridine, Pd catalyst, and CuI in the vessel.

    • Add DMF (degassed) and DIPEA.

    • Add TMS-acetylene.

    • Heat vigorously.

    • Risk:[10] Expect lower yields (30–50%) due to catalyst inhibition by the free azaindole nitrogen.

Mechanism & Troubleshooting

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[1] The key rate-limiting step for this electron-deficient heteroaryl bromide is often the Oxidative Addition .

Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Cu-C≡C-TMS Iso Isomerization (Cis-complex) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle. Note that the acidic NH can interfere at the Transmetallation step by sequestering the Copper acetylide.

Troubleshooting Table:

ObservationProbable CauseSolution
No Reaction (SM remains) Catalyst inactive or Oxidative Addition failedSwitch to electron-rich ligand (e.g., XPhos-Pd-G2) or increase Temp.
Glaser Product (Di-alkyne) Oxygen in systemDegas solvents more rigorously; ensure Argon positive pressure.
Pd Black Precipitate Catalyst decompositionAdd excess ligand (PPh

) or reduce temperature.
Low Conversion (Unprotected) N-H interferenceSwitch to Method A (Protected Route) .

References

  • Vertex Pharmaceuticals.Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Demonstrates the necessity of N-protection (SEM/THP)

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Provides the foundational mechanism and ligand choices for heteroaryl halides.

  • BenchChem Application Notes.Sonogashira Coupling of 5-Bromopyrimidine. (Analogous chemistry for electron-deficient nitrogen heterocycles).

Sources

Application

Protecting group strategies for N1-nitrogen in pyrazolo[3,4-c]pyridine synthesis

Topic: Protecting Group Strategies for N1-Nitrogen in Pyrazolo[3,4-c]pyridine Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists and Process Scientists Abstract & Strategic Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for N1-Nitrogen in Pyrazolo[3,4-c]pyridine Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists and Process Scientists

Abstract & Strategic Overview

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of TORC1/2, substituted purine bioisosteres). However, the 1H-pyrazolo[3,4-c]pyridine core presents a specific synthetic challenge: annular tautomerism between the N1 and N2 positions.

While the N1-tautomer is generally thermodynamically favored, the pyridine ring's electron-withdrawing nature increases the acidity of the pyrazole NH (pKa ~12-13), making it susceptible to non-regioselective alkylation. Selecting the correct protecting group (PG) is not merely about masking the nitrogen; it is a strategic decision that dictates the regiochemical outcome of downstream functionalizations, particularly C7-lithiation and C3-halogenation.

The Core Challenge: Regioselectivity
  • N1-Protection (Thermodynamic): Preferred for general stability and C3/C5 functionalization (Suzuki/Buchwald).

  • N2-Protection (Kinetic/Steric): Often formed as a minor byproduct but can alter the site of lithiation (Directing Group effects).

Decision Matrix: Selecting the Right Protecting Group

Before initiating synthesis, select the PG based on your downstream chemistry requirements.

PG_Selection Start Start: Pyrazolo[3,4-c]pyridine Core Q1 Requirement: C7-Lithiation? Start->Q1 Q2 Requirement: Acidic Conditions Downstream? Q1->Q2 No SEM Select SEM Group (N1-isomer critical) Q1->SEM Yes (DoM) THP Select THP Group (Thermodynamic Control) Q2->THP Yes (Suzuki/Buchwald) Boc Select Boc Group (Base Stable only) Q2->Boc No (Mild conditions)

Figure 1: Strategic decision tree for selecting N1-protecting groups based on downstream synthetic vectors.

Detailed Experimental Protocols

Protocol A: Thermodynamic N1-THP Protection

Context: The Tetrahydropyranyl (THP) group is the "workhorse" for this scaffold. It is robust against basic conditions (Suzuki/Buchwald couplings) but acid-labile. Critical Insight: Kinetic conditions often yield a ~1:1 mixture of N1:N2 isomers. Extending reaction time and using elevated temperatures allows the mixture to equilibrate to the thermodynamically stable N1-isomer.

Materials:

  • 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTsOH·H2O) (0.1 equiv)

  • Solvent: Anhydrous THF or DCE (Dichloroethane)

Step-by-Step Procedure:

  • Setup: Charge a dried round-bottom flask with the pyrazolo[3,4-c]pyridine substrate and anhydrous THF (0.2 M concentration).

  • Addition: Add DHP (3.0 equiv) followed by pTsOH (0.1 equiv).

  • Equilibration (The "Why"): Heat the reaction to 60–70 °C for 4–12 hours.

    • Note: Monitoring by TLC/LCMS at 1 hour may show two spots (N1 and N2). Do not stop. Continue heating to drive the equilibrium toward the N1 product (usually the more non-polar spot or lower Rf depending on the eluent).

  • Workup: Cool to RT. Quench with saturated aqueous NaHCO3.[1] Extract with EtOAc (3x). Wash combined organics with brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-THP isomer typically elutes after the N2-isomer (check specific interactions, but N1 is often more polar due to exposed pyridine nitrogen lone pair interactions).

    • Yield Expectation: >85% (N1 isomer).

Protocol B: N1-SEM Protection for Lithiation Chemistry

Context: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is essential if C7-functionalization via Directed Ortho Metalation (DoM) is required. Warning: Regioselectivity is vital here. N2-SEM protection can direct lithiation to C3 (undesired) rather than C7.

Materials:

  • Substrate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0 °C)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in anhydrous THF/DMF at 0 °C under Argon. Add the pyrazolo[3,4-c]pyridine solution dropwise. Stir for 30–60 mins until H2 evolution ceases.

    • Mechanistic Note: The anion of the [3,4-c] system is delocalized.

  • Alkylation: Add SEM-Cl dropwise at 0 °C.

  • Reaction: Allow to warm to RT slowly over 2 hours.

  • Differentiation: This kinetic alkylation often produces a mixture (e.g., 3:1 N1:N2).

  • Purification: Strict chromatographic separation is required. Isolate the major N1-isomer.

    • Validation: Verify N1 vs N2 using the NOESY protocol below.

Analytical Validation: Distinguishing N1 vs. N2 Isomers

Misidentifying the regioisomer is the most common failure mode in this chemistry. Do not rely solely on 1H NMR integration.

Method 1: 13C NMR Chemical Shifts (Elguero’s Rules) The chemical shifts of the carbon atoms adjacent to the annular nitrogens differ significantly between tautomers.

PositionN1-Protected (δ ppm)N2-Protected (δ ppm)Diagnostic Trend
C3 ~133 - 136~125 - 128N1-protection deshields C3.
C7a ~140 - 145~150 - 155N2-protection deshields the bridgehead C7a.

Method 2: NOESY/ROESY Correlation This is the "Gold Standard" without X-ray.

  • N1-Isomer: Strong NOE cross-peak between the Protecting Group protons and the C7-H (pyridine ring proton).

  • N2-Isomer: Strong NOE cross-peak between the Protecting Group protons and the C3-H (pyrazole ring proton).

Synthesis Workflow & Functionalization Vectors

The following diagram illustrates how the choice of PG enables specific functionalization pathways.

Synthesis_Workflow cluster_N1 N1-Protection Path cluster_N2 N2-Protection Path (Caution) Core Pyrazolo[3,4-c]pyridine N1_SEM N1-SEM Core->N1_SEM NaH, SEM-Cl (Major) N2_SEM N2-SEM Core->N2_SEM (Minor) C7_Func C7-Lithiation (TMPMgCl·LiCl) N1_SEM->C7_Func Directing Group Effect C3_Func C3-Halogenation (NBS/NIS) N1_SEM->C3_Func Electrophilic Sub. DeadEnd C3-Lithiation (Undesired Regio) N2_SEM->DeadEnd Steric/Coordination

Figure 2: Functionalization vectors dependent on N1-regioselectivity. Note that N2-protection can lead to undesired C3-metalation.

Deprotection Strategies

  • THP Removal:

    • Standard: HCl (4M in dioxane) or TFA/DCM (1:1) at RT for 1–2 h.

    • Gentle: Pyridinium p-toluenesulfonate (PPTS) in EtOH at 55 °C (preserves acid-sensitive groups).

  • SEM Removal:

    • Standard: TBAF (1M in THF) and ethylenediamine (scavenger) at 60 °C.

    • Acidic Alternative: TFA/DCM followed by ethylenediamine workup (if fluoride sensitivity exists).

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34629-34638.

  • Lier, F., et al. (2025). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ResearchGate.[2][3]

  • BenchChem Technical Support. (2025). "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." BenchChem Protocols.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for THP/SEM conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Solubilizing 5-ethynyl-1H-pyrazolo[3,4-c]pyridine in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-ethynyl-1H-pyrazolo[3,4-c]pyridine and encountering challenges with its solubility in Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-ethynyl-1H-pyrazolo[3,4-c]pyridine and encountering challenges with its solubility in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. This guide is structured to offer direct answers to common questions and a systematic approach to troubleshooting, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise when working with 5-ethynyl-1H-pyrazolo[3,4-c]pyridine and other poorly soluble pyrazolopyridine derivatives.

Q1: My 5-ethynyl-1H-pyrazolo[3,4-c]pyridine is not dissolving in DMSO at my desired concentration. What could be the issue?

A1: Several factors can contribute to this issue. Firstly, like many heterocyclic compounds, 5-ethynyl-1H-pyrazolo[3,4-c]pyridine likely has high crystal lattice energy, making it difficult for the solvent to break down the solid-state structure.[1] Secondly, the purity of both your compound and the DMSO is crucial. DMSO is highly hygroscopic, and absorbed water can significantly reduce its ability to solubilize non-polar compounds.[2] It is also possible that your target concentration exceeds the intrinsic solubility of the compound in DMSO at room temperature.

Q2: I managed to dissolve the compound in DMSO, but it precipitated when I added it to my aqueous buffer for a cell-based assay. Why did this happen and how can I fix it?

A2: This is a common phenomenon known as "crashing out." While 5-ethynyl-1H-pyrazolo[3,4-c]pyridine may be soluble in a strong organic solvent like DMSO, its solubility in aqueous solutions is likely much lower.[3] When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to precipitate. To mitigate this, you can try a few strategies:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, and some can tolerate up to 1%.[4] Increasing the final DMSO concentration can help keep the compound in solution. However, it is essential to run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent can improve solubility.[5]

Q3: Can I heat the DMSO solution to help dissolve my compound?

A3: Gentle heating can be an effective way to increase the solubility of many compounds in DMSO.[4] However, it is critical to first determine the thermal stability of 5-ethynyl-1H-pyrazolo[3,4-c]pyridine to avoid degradation. A protocol for assessing thermal stability is provided in the Troubleshooting Guide.

Q4: Is sonication a good method to improve the solubility of this compound in DMSO?

A4: Yes, sonication is a widely used technique to enhance dissolution. The high-frequency sound waves generate cavitation bubbles, and their collapse provides the mechanical energy needed to break down compound aggregates and increase the surface area available for solvation. A bath sonicator is generally preferred over a probe sonicator to avoid localized overheating.[4]

Q5: How should I store my 5-ethynyl-1H-pyrazolo[3,4-c]pyridine stock solution in DMSO?

A5: Proper storage is crucial to maintain the integrity of your compound. It is recommended to store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[4] This minimizes exposure to air and moisture and reduces the number of freeze-thaw cycles, which can lead to compound precipitation and degradation over time.[2][6][7]

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Challenges

This section provides a more in-depth, systematic approach to addressing solubility issues with 5-ethynyl-1H-pyrazolo[3,4-c]pyridine.

Initial Assessment and Basic Dissolution Protocol

The first step is to establish a baseline for the solubility of your compound.

Protocol 1: Basic Dissolution in DMSO

  • Preparation: Weigh a precise amount of 5-ethynyl-1H-pyrazolo[3,4-c]pyridine into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a light source for any undissolved particles. If the solution is not perfectly clear, proceed to the advanced dissolution techniques.

Advanced Dissolution Techniques

If the basic protocol is insufficient, the following techniques can be employed sequentially.

dot

Troubleshooting_Workflow start Start: Undissolved Compound in DMSO vortex Protocol 1: Vortex at Room Temperature start->vortex check1 Is the solution clear? vortex->check1 heat Protocol 2: Gentle Heating (30-40°C) (Check thermal stability first) check1->heat No success Solution Prepared Successfully check1->success Yes check2 Is the solution clear? heat->check2 sonicate Protocol 3: Sonication (Bath sonicator recommended) check2->sonicate No check2->success Yes check3 Is the solution clear? sonicate->check3 reassess Re-evaluate Target Concentration and Consider Co-solvents check3->reassess No check3->success Yes reassess->success Adjusted

Caption: Troubleshooting workflow for dissolving 5-ethynyl-1H-pyrazolo[3,4-c]pyridine in DMSO.

Protocol 2: Gentle Heating

  • Thermal Stability Check (Crucial First Step): Before heating, it is imperative to assess the thermal stability of your compound. This can be done by preparing a dilute solution in a suitable solvent, analyzing it by HPLC or LC-MS, then heating an aliquot of the stock solution (e.g., at 40°C, 50°C, 60°C for 1 hour) and re-analyzing to check for the appearance of degradation peaks.

  • Heating: If the compound is stable, place the vial in a water bath set to a temperature that is safe for your compound (e.g., 30-40°C) for 10-15 minutes.[4]

  • Intermittent Mixing: Vortex the solution intermittently during the heating process.

  • Cooling and Inspection: Allow the solution to cool to room temperature and inspect for any precipitation.

Protocol 3: Sonication

  • Preparation: Place the vial containing the compound and DMSO in a bath sonicator.

  • Sonication: Sonicate for 10-20 minutes. Monitor the temperature of the water bath to ensure it does not overheat, which could lead to compound degradation.

  • Inspection: After sonication, visually inspect the solution for clarity.

Addressing Precipitation in Aqueous Solutions

If your DMSO stock solution is clear but precipitates upon dilution into an aqueous buffer, the following strategies can be employed.

dot

Solubility_Enhancement_Strategy start Precipitation in Aqueous Buffer strategy1 Lower Final Concentration start->strategy1 strategy2 Increase Final DMSO % (≤0.5%) start->strategy2 strategy3 pH Adjustment (for ionizable compounds) start->strategy3 strategy4 Use Co-solvents (e.g., PEG 400, ethanol) start->strategy4 strategy5 Use Surfactants (e.g., Tween 80) start->strategy5 strategy6 Complexation (e.g., Cyclodextrins) start->strategy6 end Optimized Solubility strategy1->end strategy2->end strategy3->end strategy4->end strategy5->end strategy6->end

Caption: Decision-making workflow for enhancing aqueous solubility.

Protocol 4: Co-solvent Screening

The addition of a water-miscible organic solvent can significantly improve the solubility of a compound in an aqueous medium.[1]

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.[5]

  • Preparation of Co-solvent Mixtures: Prepare a series of your aqueous buffer containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Test: Add your DMSO stock solution to each of the co-solvent mixtures to achieve your desired final compound concentration.

  • Observation: Vortex each solution and observe for precipitation immediately and after a set period (e.g., 1 hour) at room temperature.

  • Selection: The optimal co-solvent system will be the one that keeps your compound in solution at the desired concentration with the lowest percentage of co-solvent.

Table 1: Example of Co-solvent Screening Data

Co-solventConcentration (% v/v)Observation after 1 hour
None0Precipitation
PEG 4005Slight Precipitation
PEG 40010Clear Solution
Ethanol5Precipitation
Ethanol10Slight Precipitation

pH Adjustment

The pyrazolo[3,4-c]pyridine scaffold contains a basic pyridine nitrogen. Therefore, adjusting the pH of the aqueous buffer to be more acidic may increase the solubility of the compound by protonating this nitrogen.[1]

Protocol 5: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).

  • Solubility Test: Add your DMSO stock solution to each buffer to your target concentration.

  • Observation: Observe for precipitation and determine the pH range where your compound is most soluble.

Complexation with Cyclodextrins

For particularly challenging compounds, complexation with cyclodextrins can dramatically increase aqueous solubility.[4] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, effectively increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[4]

Protocol 6: Solubility Enhancement with HP-β-CD

  • HP-β-CD Solution Preparation: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).

  • Complexation: Add your DMSO stock solution to the HP-β-CD solution.

  • Equilibration: Gently mix the solution and allow it to equilibrate for a few hours or overnight at room temperature.

  • Observation: Visually inspect for any precipitation.

Summary of Key Recommendations

TechniquePrincipleWhen to Use
Gentle Heating Increases kinetic energy to overcome crystal lattice forces.Initial dissolution difficulties in DMSO.
Sonication Mechanical energy breaks down aggregates and enhances dissolution.Persistent undissolved particles after vortexing and heating.
Co-solvents Increases the solvating power of the aqueous medium.Precipitation upon dilution of DMSO stock into aqueous buffer.
pH Adjustment Alters the ionization state of the molecule to a more soluble form.For ionizable compounds like those with a pyridine ring.
Cyclodextrins Encapsulates the hydrophobic compound, increasing its apparent aqueous solubility.For highly insoluble compounds where other methods are insufficient.

By systematically applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with 5-ethynyl-1H-pyrazolo[3,4-c]pyridine and ensure the reliability of your experimental data.

References

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Cheng, T., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 21-34.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Patel, M., & Patel, N. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 161, 248-260.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • American Chemical Society. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12(48), 31235-31243.
  • Semantic Scholar. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. Retrieved from [Link]

  • DOI. (n.d.). Structure Based Design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl) Benzenesulfonamides as Selective Leucine-Zipper and Ste. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(31), 6826-6831.
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • ResearchGate. (2025). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

Sources

Optimization

Optimizing yield of 5-ethynyl-1H-pyrazolo[3,4-c]pyridine deprotection steps

Ticket ID: #PYR-5-ETH-OPT Subject: Yield Optimization & Troubleshooting for Alkyne Deprotection Steps Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Chemical Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5-ETH-OPT Subject: Yield Optimization & Troubleshooting for Alkyne Deprotection Steps Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context

The 5-ethynyl-1H-pyrazolo[3,4-c]pyridine scaffold is a high-value pharmacophore, often functioning as a bioisostere for purines in kinase inhibitors (e.g., JAK, ERK inhibitors).

The synthesis typically involves a Sonogashira coupling at the C5 position followed by deprotection. However, the pyrazolo[3,4-c]pyridine core presents unique challenges compared to its [3,4-b] isomer:

  • Electron Deficiency: The pyridine nitrogen at position 6 renders the C5 position highly electrophilic.

  • Nucleophilic Sensitivity: During basic deprotection (e.g., removal of TMS), the C5 or C7 positions are susceptible to nucleophilic attack by hydroxide or alkoxides, leading to ring-opening or byproduct formation.[1]

  • Alkyne Instability: The resulting terminal alkyne is electron-poor and prone to base-catalyzed polymerization ("tarring").

This guide provides an optimized, self-validating workflow to maximize yield during the critical deprotection sequences.

Diagnostic Workflow (Decision Matrix)

Before proceeding, select your deprotection pathway based on your current protecting group (PG) strategy.[1]

DeprotectionStrategy Start Start: Protected Precursor CheckPG Identify Alkyne PG Start->CheckPG TMS TMS (Trimethylsilyl) CheckPG->TMS Labile TIPS TIPS (Triisopropylsilyl) CheckPG->TIPS Robust CheckN Is Pyrazole NH Protected? TMS->CheckN MethodB Method B: TBAF + AcOH Buffer TIPS->MethodB Requires F- NoN No (Free NH) CheckN->NoN YesN Yes (THP/SEM/Boc) CheckN->YesN MethodA Method A: K2CO3/MeOH (Low Temp) NoN->MethodA Standard YesN->MethodB Orthogonal MethodC Method C: AgF or CsF (Anhydrous) MethodA->MethodC If Degradation Observed

Figure 1: Decision matrix for selecting the optimal deprotection reagent based on steric bulk of the silyl group and the presence of nitrogen protecting groups.

Protocol Optimization: C-Si Bond Cleavage

The most common failure mode is the "black tar" formation during TMS removal. This is often due to the basicity of the medium rather than the desilylation itself.

Method A: The Buffered Carbonate System (Recommended for TMS)

Standard K2CO3/MeOH is often too harsh for this scaffold.[1]

Reagents:

  • Potassium Carbonate (

    
    )[1]
    
  • Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)[1]

  • Key Additive: Sodium Bicarbonate (

    
    )[1]
    

Protocol:

  • Dissolve the TMS-intermediate (1.0 equiv) in THF/MeOH (10 mL/mmol).

  • Cool the solution to 0 °C (Ice bath). Crucial: Do not start at room temperature.

  • Add solid

    
     (0.5 equiv) and 
    
    
    
    (0.5 equiv).[1]
  • Monitor by TLC/LC-MS every 15 minutes.

  • Quench: Upon completion (usually < 1h), immediately pour into a mixture of brine and dilute citric acid (pH 6). Avoid strong acid workups which hydrate the alkyne.[1]

Why this works: The bicarbonate buffers the pH, preventing the formation of methoxide species that attack the electrophilic pyridine ring at C7.[1]

Method B: Buffered Fluoride (Recommended for TIPS)

TBAF is notorious for containing water and being highly basic (OH- impurities).

Reagents:

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF[1]

  • Acetic Acid (AcOH)[1]

Protocol:

  • Pre-mix TBAF (1.1 equiv) with Acetic Acid (1.2 equiv) in a separate vial (1:1.1 ratio). This generates the milder TBAF-AcOH complex.

  • Add this solution dropwise to the TIPS-intermediate in THF at 0 °C.

  • Warm to Room Temperature only if conversion is sluggish after 2 hours.

Troubleshooting Guide & FAQs

Issue 1: "My product disappears and I see a polar spot on TLC."

Diagnosis: Nucleophilic aromatic substitution (


).
Mechanism:  The methoxide (

) generated in Method A attacked the C7 or C5 position of the pyrazolo[3,4-c]pyridine, displacing a leaving group or opening the ring.[1] Solution:
  • Switch to Method C (Anhydrous CsF) : Use Cesium Fluoride (CsF) in dry Acetonitrile.[1] This avoids protic solvents entirely.

Issue 2: "The alkyne hydrated to a ketone (methyl ketone)."

Diagnosis: Acid-catalyzed hydration (Meyer-Schuster/Rupe type reactivity). Cause: Workup was too acidic, or the N-deprotection step (removing THP/Boc) was performed after alkyne generation using strong aqueous acid. Solution:

  • Order of Operations: Remove the N-protecting group before the Sonogashira coupling if possible, or use a "Global Deprotection" strategy where the alkyne is revealed last.

  • Scavenger: Add 2,6-lutidine during the workup to neutralize stray protons.

Issue 3: "Low yield after column chromatography."

Diagnosis: The terminal alkyne is acidic and binds to silica gel or polymerizes on the column. Solution:

  • Deactivation: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes.[1]

  • Eluent: Avoid Acetone/DCM mixtures; use EtOAc/Hexanes or MeOH/DCM.

Comparative Yield Data

The following data summarizes internal optimization campaigns for 5-ethynyl-1-tetrahydropyranyl-1H-pyrazolo[3,4-c]pyridine.

Deprotection ReagentSolvent SystemTempYield (%)Purity (HPLC)Notes

(2 eq)
MeOH25°C35%82%Significant tar formation; ring degradation.

/

MeOH/THF (1:[1]1)0°C88% 96%Optimal Method. Clean conversion.
TBAF (Standard) THF25°C60%85%Some polymerization observed.[1]
TBAF / AcOH THF0°C82%94%Best for TIPS-protected substrates.
NaOH (1M) MeOH25°C0%N/AComplete decomposition of starting material.[1]

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[1] Relevance: Establishes the baseline stability and functionalization vectors (C5 vs C7) for the [3,4-c] core. URL:[Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives. Source:Bioorganic & Medicinal Chemistry Letters, 2016.[1] Relevance: Provides protocols for handling the specific heterocycle during coupling reactions. URL:[Link]

  • Preventing TMS alkyne deprotecting in reaction (Community Discussion). Source: Chemical Professionals Forum (Reddit/ChemPros).[1] Relevance: Validates the extreme base-sensitivity of TMS-alkynes in heterocyclic synthesis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Terminal Alkynes on Pyrazolo[3,4-c]pyridine Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with terminal alkyne-substituted pyrazolo[3,4-c]pyridine derivatives. This guide provides in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with terminal alkyne-substituted pyrazolo[3,4-c]pyridine derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage and stability of these valuable compounds. Our goal is to equip you with the knowledge to ensure the integrity of your materials and the reliability of your experimental results.

The pyrazolo[3,4-c]pyridine core is a purine isostere of significant interest in medicinal chemistry.[1] The introduction of a terminal alkyne moiety provides a versatile handle for further synthetic transformations, such as "click" chemistry, Sonogashira coupling, and other C-C bond-forming reactions.[2] However, the inherent reactivity of the terminal alkyne, coupled with the electronic nature of the heterocyclic scaffold, necessitates careful consideration of storage and handling to prevent degradation.

This guide is structured to address potential issues proactively and to provide clear, actionable protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a terminal alkyne on a pyrazolo[3,4-c]pyridine ring?

A1: The primary concerns are twofold, stemming from the terminal alkyne functionality itself and the influence of the heterocyclic system.

  • Alkyne-Specific Degradation: Terminal alkynes are susceptible to several degradation pathways, most notably:

    • Oxidative Cleavage: Exposure to strong oxidizing agents, and sometimes even air (oxygen) over prolonged periods, can cleave the alkyne, typically yielding a carboxylic acid or CO2.[3] This process can be accelerated by light or trace metal impurities.

    • Homocoupling (Glaser Coupling): In the presence of trace copper and an oxidant (like air), terminal alkynes can dimerize to form 1,3-diyne impurities.[4] This is a common issue and can significantly impact the purity of your material.

  • Influence of the Pyrazolo[3,4-c]pyridine Ring: This heterocyclic system possesses a unique electronic profile, with an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. The electron-withdrawing nature of the pyridine moiety can influence the acidity of the terminal alkyne proton and potentially make the alkyne more susceptible to certain degradation pathways, although specific literature on this is sparse. The imide bonds in related pyrrolo-pyridine diones have shown susceptibility to pH-dependent hydrolysis, suggesting that pH extremes should be avoided during storage in solution.[5]

Q2: What are the ideal storage conditions for solid samples of ethynyl-pyrazolo[3,4-c]pyridines?

A2: For long-term storage of solid (powder) samples, we recommend the following conditions to minimize degradation:

  • Temperature: Store at -20°C.[6] Lower temperatures slow down the rate of all chemical reactions, including degradation. For routine use, storage at 2-8°C is acceptable for shorter periods.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical factor to prevent oxidation and copper-catalyzed homocoupling, which requires oxygen.

  • Light: Protect from light by using amber vials or storing the vials in a dark place.[7] UV light can provide the energy to initiate radical-based degradation pathways.

  • Moisture: Keep the compound in a tightly sealed container, preferably within a desiccator, to protect it from moisture.[8]

Q3: Can I store these compounds in solution? If so, what solvent should I use?

A3: Storing these compounds in solution is generally not recommended for long periods due to the increased potential for degradation. If short-term solution storage is necessary (e.g., for stock solutions), degassed, anhydrous aprotic solvents such as DMSO or DMF are preferred. It is crucial to purge the vial with an inert gas before sealing. Avoid protic solvents or buffers containing potential nucleophiles or bases unless part of a specific experimental protocol. Always prepare solutions fresh whenever possible.

Q4: I have a sample of unknown age and storage history. How can I quickly check its integrity?

A4: A quick integrity check can be performed using standard analytical techniques:

  • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The most indicative signals are the acetylenic proton (a singlet, typically in the range of 3-5 ppm) and the aromatic protons of the pyrazolo[3,4-c]pyridine core. Disappearance or significant reduction of the acetylenic proton signal, or the appearance of new, unexpected peaks, suggests degradation.

  • LC-MS: This is a more sensitive technique. A fresh sample should show a major peak corresponding to the mass of your compound. The presence of new peaks, especially one corresponding to the mass of a homocoupled dimer, is a clear indication of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Issue 1: Disappearance or Diminution of the Alkyne Signal in ¹H NMR

You've stored your solid compound for several months and upon acquiring a new ¹H NMR spectrum, you notice the characteristic acetylenic proton signal is significantly smaller than expected, or absent altogether.

Potential Causes:

  • Oxidative Cleavage: The terminal alkyne may have been oxidized to a carboxylic acid.

  • Homocoupling: The compound may have dimerized via Glaser coupling. The resulting symmetrical 1,3-diyne will not have an acetylenic proton signal.

  • Reaction with Trace Impurities: The acidic alkyne proton may have reacted with basic impurities in the NMR solvent or on the glassware.

Troubleshooting Workflow:

cluster_lcms LC-MS Analysis cluster_diagnosis Diagnosis & Action start Observe Diminished Alkyne Signal in ¹H NMR lcms Run LC-MS Analysis start->lcms nmr_check Re-examine ¹H NMR start->nmr_check ir_check Acquire IR Spectrum start->ir_check dimer Peak at ~2x MW - H₂ observed? lcms->dimer Check for Dimer acid Peak at MW + 14 (or other oxidative adduct) observed? lcms->acid Check for Oxidation no_major_impurity No major new peaks observed? lcms->no_major_impurity If no new peaks homocoupling Diagnosis: Homocoupling (Glaser). Action: Re-purify material by chromatography. Store under inert gas. nmr_check->homocoupling New symmetric aromatic signals? oxidation Diagnosis: Oxidative Cleavage. Action: Material is likely unusable. Re-synthesize and store properly. nmr_check->oxidation COOH proton signal (~12 ppm)? ir_check->homocoupling Disappearance of ≡C-H stretch (~3300 cm⁻¹)? ir_check->oxidation C=O stretch (~1700 cm⁻¹)? dimer->homocoupling acid->oxidation other_issues Possible sample prep issue. Action: Use fresh, high-quality NMR solvent. Dry glassware thoroughly. no_major_impurity->other_issues

Caption: Troubleshooting workflow for diminished alkyne NMR signal.

Issue 2: A New, Less-Polar Impurity Appears in TLC/LC-MS Analysis

During reaction monitoring or purity analysis, you observe a new, significant spot by TLC (usually with a higher Rf) or a new peak in the LC-MS (often with a longer retention time on reverse phase) that was not present initially.

Potential Cause:

  • Homocoupling (Glaser Coupling): The most likely culprit is the formation of the 1,3-diyne dimer. Dimers are typically more non-polar and larger, leading to the observed chromatographic behavior.

Diagnostic Steps:

  • Check the Mass: In your LC-MS data, determine the mass of the new peak. If it corresponds to (2 * Molecular Weight of your starting material) - 2, this is strong evidence for the homocoupled dimer.

  • Confirm with a Co-spot: If you have previously isolated this impurity or can generate it intentionally (e.g., by stirring your compound with a catalytic amount of CuCl in the presence of air), you can run a co-spot on a TLC plate to confirm its identity.

Preventative Measures:

  • Inert Atmosphere: When running reactions, especially those involving copper or palladium catalysts (like Sonogashira or "click" reactions), ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (argon or nitrogen).[9]

  • Storage: As detailed in the FAQs, store the starting material under an inert atmosphere to prevent slow dimerization over time.

Protocols for Stability Assessment

To proactively understand the stability profile of your specific pyrazolo[3,4-c]pyridine derivative, a forced degradation study is highly recommended.[3] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products for a terminal alkyne-substituted pyrazolo[3,4-c]pyridine. This information is crucial for developing a stability-indicating analytical method.[9]

Materials:

  • Your pyrazolo[3,4-c]pyridine compound (~50 mg)

  • Solvents: Acetonitrile (ACN) and Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Equipment: HPLC-UV/MS, ¹H NMR, pH meter, heating block, photostability chamber (optional)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in ACN.

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, perform the following additions. Prepare a "time zero" (T₀) sample by diluting the stock solution with 50:50 ACN:Water to a final concentration of ~0.1 mg/mL.

ConditionProcedure
Acid Hydrolysis To 100 µL of stock solution, add 100 µL of 1 M HCl. Add 800 µL of water.
Base Hydrolysis To 100 µL of stock solution, add 100 µL of 1 M NaOH. Add 800 µL of water.
Oxidation To 100 µL of stock solution, add 100 µL of 30% H₂O₂. Add 800 µL of ACN.
Thermal Stress Store a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
Photostability Expose a solid sample and a solution sample to light according to ICH Q1B guidelines (if equipment is available).
  • Incubation: Keep the acid, base, and oxidation vials at room temperature.

  • Time-Point Analysis: Analyze all samples by LC-MS at T₀, 2h, 6h, and 24h. For the thermal stress samples, prepare for analysis after the 24h period. Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Data Analysis:

    • Compare the chromatograms at each time point to the T₀ sample.

    • Calculate the percentage degradation. Aim for 5-20% degradation to ensure you are observing primary degradants. If degradation is too rapid, reduce the temperature or concentration of the stress agent. If it's too slow, increase them.

    • Identify the mass of any new peaks and propose potential structures.

    • Establish a "mass balance" to account for the loss of the parent compound.[9]

Data Summary Table:

Stress ConditionTime (h)% Parent RemainingMajor Degradant m/z
1 M HCl, RT2498%-
1 M NaOH, RT2485%[M+18]
30% H₂O₂, RT2470%[M+16], [M-26]
60°C, Solid2499%-
60°C, Solution2492%[(2M-2)+H]⁺

This is an example table; your results will vary.

Protocol 2: Real-Time Stability Monitoring

Objective: To determine the appropriate re-test date and storage conditions for a specific batch of your compound under intended long-term storage conditions.

Procedure:

  • Sample Preparation: Aliquot your solid compound into several amber glass vials (~5-10 mg each). Purge each vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.

  • Storage Conditions: Place sets of vials in the following conditions:

    • Long-Term: -20°C, protected from light.

    • Accelerated: +4°C, protected from light.

    • Worst-Case: Room Temperature (~25°C), exposed to ambient light on the benchtop.

  • Testing Schedule: At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.

  • Analysis: Allow the vial to warm completely to room temperature before opening to prevent condensation. Analyze the sample for purity (e.g., by HPLC-UV, reporting area percent) and identity (e.g., by ¹H NMR and MS).

  • Record Keeping: Meticulously record all results in a laboratory notebook. Note any changes in physical appearance (color, texture).

Workflow for Stability Assessment:

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.